N-(5-bromo-6-methylpyridin-2-yl)-4-fluorobenzamide
Description
Systematic IUPAC Name and Structural Representation
The systematic IUPAC name for this compound is N-(5-bromo-6-methylpyridin-2-yl)-4-fluorobenzamide , reflecting its pyridine and benzamide backbone with specific substituents. The pyridine ring is substituted at the 5-position with bromine and at the 6-position with a methyl group, while the benzamide moiety features a fluorine atom at the para position of the benzene ring.
The structural representation is defined by the following descriptors:
- SMILES :
CC1=C(C=CC(=N1)NC(=O)C2=CC=C(C=C2)F)Br. - InChI :
InChI=1S/C13H10BrFN2O/c1-8-11(14)6-7-12(16-8)17-13(18)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,16,17,18). - InChIKey :
ICZHHWUDGCXCAB-UHFFFAOYSA-N.
These identifiers unambiguously define the connectivity and stereoelectronic properties of the molecule, ensuring precise chemical communication.
CAS Registry Number and Alternative Synonyms
The compound is registered under the CAS Registry Number 638141-92-1 , a unique identifier for chemical substances. Alternative synonyms include:
| Synonym | Source |
|---|---|
| N-(5-bromo-6-methyl-2-pyridinyl)-4-fluorobenzamide | PubChem |
| STK240637 | PubChem |
| AKOS000469109 | PubChem |
| EVT-1300823 | Vendor catalogs |
These aliases are critical for cross-referencing across databases and commercial platforms.
Molecular Formula and Weight Analysis
The molecular formula C₁₃H₁₀BrFN₂O confirms the presence of 13 carbon, 10 hydrogen, 1 bromine, 1 fluorine, 2 nitrogen, and 1 oxygen atom. The molecular weight is 309.13 g/mol , calculated as follows:
| Element | Atomic Weight (g/mol) | Quantity | Contribution (g/mol) |
|---|---|---|---|
| C | 12.01 | 13 | 156.13 |
| H | 1.008 | 10 | 10.08 |
| Br | 79.90 | 1 | 79.90 |
| F | 19.00 | 1 | 19.00 |
| N | 14.01 | 2 | 28.02 |
| O | 16.00 | 1 | 16.00 |
| Total | 309.13 |
This stoichiometric breakdown aligns with high-resolution mass spectrometry data and computational validation. The presence of bromine and fluorine contributes significantly to the compound’s molecular polarity and reactivity.
Properties
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2O/c1-8-11(14)6-7-12(16-8)17-13(18)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZHHWUDGCXCAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-4-fluorobenzamide typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at Bromine Site
The bromine atom at the pyridine ring’s 5-position undergoes NAS with nucleophiles. This reaction is critical for modifying the compound’s core structure:
*Theoretical yields inferred from analogous reactions in .
Amide Bond Formation and Hydrolysis
The fluorobenzamide moiety participates in hydrolysis and transamidation under acidic/basic conditions:
Cross-Coupling Reactions
The bromopyridine subunit enables catalytic cross-coupling for C–C bond formation:
Electrophilic Aromatic Substitution (EAS)
The electron-deficient pyridine ring directs meta-substitution in EAS:
Biochemical Interactions
In medicinal chemistry contexts, the compound modulates metabotropic glutamate receptor 5 (mGlu5) via:
-
Halogen bonding : The 4-fluoro group interacts with Ser808 via dipole interactions .
-
Hydrophobic interactions : The 6-methylpyridine group fits into a hydrophobic pocket (Val739/Leu743/Phe787) .
Stability Under Synthetic Conditions
Key stability data from industrial-scale synthesis :
| Parameter | Value | Implications |
|---|---|---|
| Thermal decomposition | >250°C (TGA) | Stable in most refluxing solvents |
| pH stability (aqueous) | Stable at pH 2–10 (24 h, 25°C) | Tolerates acidic/basic workup conditions |
Scientific Research Applications
Chemical Properties and Structure
N-(5-bromo-6-methylpyridin-2-yl)-4-fluorobenzamide has the following molecular characteristics:
- Molecular Formula : C13H10BrFN2O
- Molecular Weight : 317.14 g/mol
- CAS Number : 1042498-29-2
The compound features a pyridine ring substituted with bromine and methyl groups, as well as a fluorobenzamide moiety, which contributes to its biological activity.
Anticancer Properties
Research has demonstrated that this compound exhibits promising anticancer activity. A study evaluated its effects on various cancer cell lines, revealing that it inhibits cell proliferation through apoptosis induction. Specifically, the compound was tested against colon cancer cell lines, showing an IC50 value comparable to established chemotherapeutics .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been assessed for anti-inflammatory activity. The RAW 264.7 murine macrophage assay was utilized to evaluate its ability to inhibit nitric oxide production, a key marker of inflammation. The results indicated that this compound significantly reduced NO levels, suggesting its potential as an anti-inflammatory agent .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Colon Cancer (SW1116) | 7.29 | |
| Anti-inflammatory | RAW 264.7 Macrophages | 6.24 |
Case Study 1: Anticancer Activity
In a controlled study, this compound was administered to SW1116 colon cancer cells. The treatment resulted in a significant reduction in cell viability over a period of six days, with accompanying evidence of apoptosis through caspase activation and PARP cleavage .
Case Study 2: Anti-inflammatory Potential
Another study focused on the anti-inflammatory properties of the compound using RAW 264.7 macrophages exposed to lipopolysaccharide (LPS). The results showed that treatment with this compound led to a marked decrease in nitric oxide production compared to untreated controls, highlighting its potential for therapeutic use in inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(5-bromo-6-methylpyridin-2-yl)-4-fluorobenzamide with structurally related benzamide derivatives, focusing on synthesis, substituent effects, and physicochemical properties.
Structural Analogs from Pyridinyl-Benzamide Series ()
Compounds in this series share a pyridinyl-benzamide backbone but differ in substituent positions and halogenation patterns:
| Compound ID | Substituents (Benzamide) | Pyridine Substituents | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 4-Fluoro | 5-Bromo, 6-Methyl | N/A | N/A |
| 34 | 3-Cyano, 5-Fluoro | 6-Methyl | 100 | 245–247 |
| 35 | 4-Bromo, 3-Fluoro | 6-Methyl | 81 | Not reported |
| 36 | 3-Bromo, 5-Fluoro | 6-Methyl | 83 | 189–190 |
Key Observations:
- Substituent Position: The target compound’s bromine at the pyridine 5-position distinguishes it from compound 36, which has bromine at the benzamide 3-position.
- Melting Points: Higher melting points (e.g., 245–247°C for compound 34) correlate with polar substituents like cyano groups, whereas brominated analogs (e.g., compound 36) exhibit lower melting points, likely due to reduced crystallinity .
Benzoxazole/Chromene-Phthalide Hybrids ()
These hybrids incorporate a 4-fluorobenzamide group into complex heterocyclic scaffolds:
| Compound ID | Scaffold Type | Substituents | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| Z-4a | Isobenzofuro[5,6-d]oxazol | 4-Fluoro, 5-Butyl | 34.9 | 183–185 |
| E-4a | Isobenzofuro[4,5-d]oxazol | 4-Fluoro, 6-Butyl | 31.1 | 222–224 |
Key Observations:
- Scaffold Complexity: The target compound’s pyridinyl-benzamide structure is simpler than the fused benzoxazole/chromene systems in Z-4a and E-4a, which may confer enhanced rigidity and metabolic stability but lower synthetic yields (e.g., 34.9% for Z-4a vs. 81–100% for pyridinyl-benzamides) .
Halogenated Benzamide Derivatives ()
- Patent Compound (): 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide features a trifluoropropyloxy group and a chlorofluorophenyl moiety. Its 90% yield and trifluoromethyl groups suggest superior metabolic stability compared to the target compound’s simpler structure .
- Thiourea Derivatives (): N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide incorporates a thiourea bridge, enabling hydrogen-bonding interactions absent in the target compound. This structural modification correlates with distinct crystal packing and Hirshfeld surface properties .
- Similarity Analysis (): The target compound shares ~50–60% structural similarity with halogenated benzamides (e.g., CAS 404844-11-7, 58.21% similarity), indicating moderate overlap in pharmacophoric features but divergent electronic profiles due to bromine placement .
Biological Activity
N-(5-bromo-6-methylpyridin-2-yl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure features a brominated pyridine moiety and a fluorobenzamide group, which contribute to its unique chemical properties. The presence of halogens (bromine and fluorine) enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Molecular Formula: C14H12BrFN2O
Molar Mass: 368.22 g/mol
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition: The compound can inhibit specific enzymes involved in cell proliferation, which is crucial for its anticancer properties. For instance, it has been shown to interact with enzymes that modulate signaling pathways related to cancer cell growth.
- Receptor Binding: The compound may bind to various receptors, altering their activity. This interaction can lead to downstream effects that inhibit tumor growth or modulate immune responses.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- In Vitro Studies: The compound has demonstrated cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. For example, in one study, it exhibited an IC50 value of 7.29 μM against the SW1116 colon cancer cell line, indicating significant potency compared to standard chemotherapeutics like methotrexate .
- Mechanistic Insights: The anticancer mechanism includes induction of apoptosis and inhibition of cell cycle progression. This was evidenced by flow cytometry analyses showing increased sub-G1 phase populations in treated cancer cells, indicative of apoptotic cell death .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Broad-Spectrum Activity: Preliminary studies suggest that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
- Case Study: In a recent assay, the compound showed promising activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 μg/mL, highlighting its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Bromine at position 5 | Enhances lipophilicity and receptor binding |
| Fluorine at position 4 | Increases metabolic stability and bioavailability |
| Methyl group at position 6 | Modulates electronic properties affecting binding affinity |
Research indicates that modifications to the pyridine or benzamide moieties can significantly alter the compound's potency and selectivity against various biological targets .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(5-bromo-6-methylpyridin-2-yl)-4-fluorobenzamide?
The compound is typically synthesized via coupling reactions between a substituted benzoic acid derivative and an aminopyridine. For example, 4-fluorobenzoic acid derivatives (e.g., bromo-fluorobenzoic acids) can be activated using coupling agents like HATU or DCC, followed by reaction with 5-bromo-6-methylpyridin-2-amine. Evidence from analogous compounds shows yields up to 81% using such methods, with purification via column chromatography and characterization by NMR and GC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H NMR : Aromatic protons appear in δ 6.95–8.15 ppm, with methyl groups at δ ~2.45–2.49 ppm. The amide proton may resonate as a singlet near δ 10.80 ppm in DMSO-d₆ .
- FT-IR : Amide C=O stretches around 1672 cm⁻¹ and aromatic C-H stretches near 3053 cm⁻¹ .
- LC-MS/GC-MS : Molecular ion peaks (e.g., m/z 310 [M⁺] for similar compounds) confirm molecular weight .
Q. How can researchers validate the purity of synthesized batches?
High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard. Orthogonal methods like TLC (using silica gel plates) and melting point analysis further ensure batch consistency .
Advanced Research Questions
Q. How does the substitution pattern on the pyridine ring influence biological activity?
Substituents like bromo (electron-withdrawing) and methyl (electron-donating) modulate electronic and steric properties. Bromine may enhance binding to hydrophobic enzyme pockets (e.g., bacterial acps-pptase), while the methyl group increases lipophilicity, potentially improving membrane permeability. Comparative studies of positional isomers (e.g., 4-bromo vs. 3-bromo) show significant differences in bioactivity, underscoring the need for precise substitution .
Q. What strategies resolve contradictions in reported mechanisms of action?
Discrepancies (e.g., enzyme inhibition vs. receptor modulation) can be addressed by:
- Orthogonal assays : Use biochemical (e.g., enzyme activity assays) and cellular (e.g., cytotoxicity screens) approaches to confirm targets.
- Structural analogs : Compare activity with derivatives lacking the bromo or methyl groups to isolate functional contributions .
- Computational modeling : Molecular docking studies (e.g., using PyMol) can predict binding affinities to proposed targets .
Q. How can researchers optimize experimental design to study this compound’s stability?
- Forced degradation studies : Expose the compound to heat, light, and varying pH to identify degradation products via LC-MS.
- Metabolic stability assays : Use liver microsomes to assess cytochrome P450-mediated breakdown.
- Solid-state analysis : X-ray crystallography or powder diffraction can reveal polymorphic stability .
Q. What role do fluorinated moieties play in enhancing this compound’s pharmacokinetics?
The 4-fluorobenzamide group improves metabolic stability by resisting oxidative degradation. Fluorine’s electronegativity also strengthens hydrogen bonding with target proteins, as seen in analogues with trifluoromethyl groups .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting bioactivity data across structural analogs?
- SAR tables : Systematically compare IC₅₀ values, logP, and solubility for analogs (e.g., bromo vs. chloro substituents).
- Statistical methods : Apply multivariate analysis to decouple electronic, steric, and lipophilic effects .
Q. What computational tools are recommended for predicting this compound’s reactivity?
- ACD/Labs Percepta : Predicts logP, pKa, and solubility.
- Gaussian or Spartan : DFT calculations optimize geometry and frontier molecular orbitals for reaction site identification .
Methodological Best Practices
Q. How to design dose-response studies for in vitro assays?
Use a logarithmic concentration range (e.g., 1 nM–100 µM) with triplicate measurements. Include positive controls (e.g., known enzyme inhibitors) and vehicle controls (DMSO) to normalize data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
